molecular formula C9H17NO B13155996 4-(Piperidin-2-yl)butan-2-one

4-(Piperidin-2-yl)butan-2-one

Cat. No.: B13155996
M. Wt: 155.24 g/mol
InChI Key: DCMBWWNHGUTQTB-UHFFFAOYSA-N
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Description

4-(Piperidin-2-yl)butan-2-one is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is significant in the field of organic chemistry due to its versatile applications in pharmaceuticals, agrochemicals, and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-2-yl)butan-2-one typically involves the reaction of piperidine with butanone under controlled conditions. One common method is the reductive amination of 4-oxobutan-2-one with piperidine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the catalytic hydrogenation of the intermediate compounds under high pressure and temperature, using catalysts like palladium on carbon .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-2-yl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted piperidines, alcohols, and amines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

4-(Piperidin-2-yl)butan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Piperidin-2-yl)butan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Piperidin-2-yl)butan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

4-piperidin-2-ylbutan-2-one

InChI

InChI=1S/C9H17NO/c1-8(11)5-6-9-4-2-3-7-10-9/h9-10H,2-7H2,1H3

InChI Key

DCMBWWNHGUTQTB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1CCCCN1

Origin of Product

United States

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